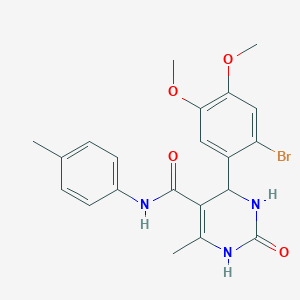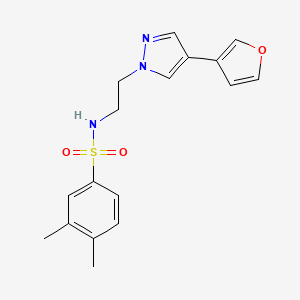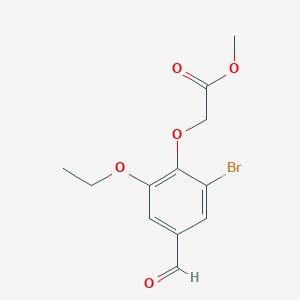
Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is a chemical compound with the CAS number 591210-51-4 . It has a molecular weight of 317.14 . The IUPAC name for this compound is methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate .
Molecular Structure Analysis
The InChI code for “Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is 1S/C12H13BrO5/c1-3-17-10-5-8 (6-14)4-9 (13)12 (10)18-7-11 (15)16-2/h4-6H,3,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate” is a powder at room temperature . The compound is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen
1. Supramolecular Network Assembly and Tautomerism Studies
Research on a related compound, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, investigated its molecular structure, focusing on stacking interactions and tautomerism. The study, conducted using X-ray diffraction, FT-IR, NMR, UV/Vis spectroscopic techniques, and DFT method, revealed the existence of enol form in solid state and its dependence on solvent types. The compound's tautomerism, evaluated by thermodynamic properties, indicated its non-spontaneous formation between 100 and 500 K, suggesting a stable enol form (Albayrak et al., 2011).
2. Spectroscopic Characterization and Computational Analysis
Another study on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol synthesized and characterized the compound using spectroscopic and single crystal X-ray diffraction techniques. The intermolecular contacts were examined through Hirshfeld surfaces, fingerprint plots, and DFT. Analyses like MEP, Fukui function, NLO, and NBO were performed, revealing the compound's interactions with DNA bases and its global reactivity parameters (Demircioğlu et al., 2019).
3. Antioxidant Properties from Marine Red Algae
Research involving bromophenols from the marine red alga Rhodomela confervoides, related to the chemical structure of interest, showed these compounds' potent scavenging activity against radicals, indicating potential application in food or pharmaceutical fields as natural antioxidants (Li et al., 2012).
4. Synthesis in Chemical Reactions
A study on the synthesis of 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl, a compound structurally similar to methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate, involved multiple chemical reactions like Sulfide etherification and Aminating, showing its chemical versatility (Dan, 2006).
5. Application in Nonlinear Optical Properties
A related study on hydrazones with similar chemical properties investigated their third-order nonlinear optical properties using single beam z-scan technique. The results indicated potential for optical device applications like optical limiters and switches, showcasing the compound's relevance in advanced materials science (Naseema et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVHCOYTQUHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2944480.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)
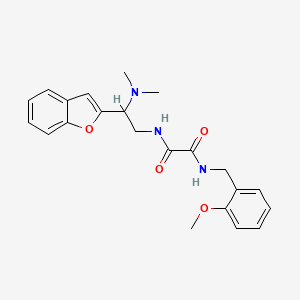
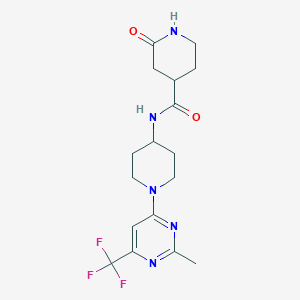

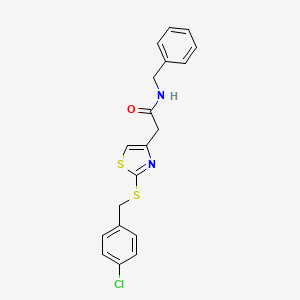

![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)
![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)
![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2944495.png)
